molecular formula C6H12O6 B1274963 1,3-Dihydroxyacetone dimer CAS No. 62147-49-3

1,3-Dihydroxyacetone dimer

Cat. No. B1274963
M. Wt: 180.16 g/mol
InChI Key: KEQUNHIAUQQPAC-UHFFFAOYSA-N
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Patent
US05958936

Procedure details

9 g of 2,5-dihydroxy-1,4-dioxane-2,5-dimethanol were introduced into 60 ml of dioxane and the suspension was taken to about 70° C. for 15 minutes, then taken to ambient temperature. Then, 20 ml of 3,4-dihydro-2H-pyran and 300 mg of monohydrated p-toluene sulfonic acid were added. The temperature was held at about 40° C. and then the reaction medium stood overnight at ambient temperature. It was then poured into a mixture of 300 ml of a saturated solution of sodium bicarbonate +10 ml of triethylamine and extraction was carried out 4 times with methylene chloride. The organic phase was washed with salt water and dried. After purification by passing through silica with ethyl cycloacetate/triethylamine: 8/2 as eluant, 17 g of the expected product (pale yellow syrup) were obtained.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
monohydrated p-toluene sulfonic acid
Quantity
300 mg
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O[C:2]1([CH2:11][OH:12])[CH2:7][O:6][C:5]([OH:10])([CH2:8]O)C[O:3]1.O1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.O1C=C[CH2:22][CH2:21][CH2:20]1.[C:25](=O)(O)[O-].[Na+]>C(Cl)Cl.C(N(CC)CC)C>[O:16]1[CH2:17][CH2:18][CH2:25][CH2:14][CH:15]1[O:12][CH2:11][C:2](=[O:3])[CH2:7][O:6][CH:5]1[CH2:8][CH2:22][CH2:21][CH2:20][O:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
OC1(OCC(OC1)(CO)O)CO
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC=C1
Name
monohydrated p-toluene sulfonic acid
Quantity
300 mg
Type
reactant
Smiles
Step Three
Name
saturated solution
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
taken to ambient temperature
CUSTOM
Type
CUSTOM
Details
was held at about 40° C.
WAIT
Type
WAIT
Details
the reaction medium stood overnight at ambient temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
The organic phase was washed with salt water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1C(CCCC1)OCC(COC1OCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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